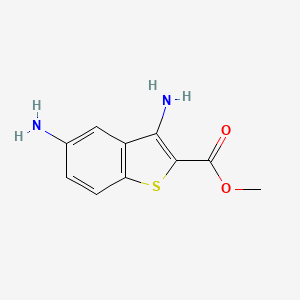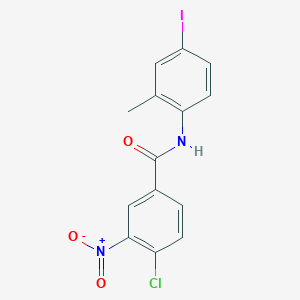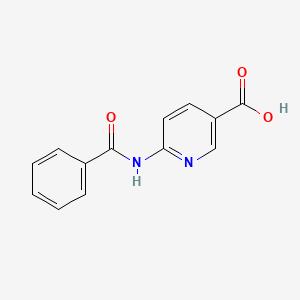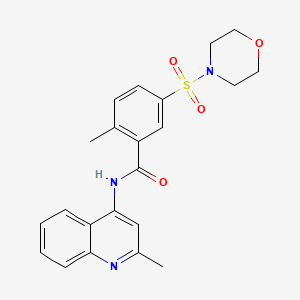![molecular formula C22H18Cl2N2O3 B7464879 [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders.
作用机制
The precise mechanism of action of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is not well understood. However, it is believed to exert its effects by modulating the activity of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include increasing levels of acetylcholine, reducing levels of amyloid beta, and protecting against oxidative stress and inflammation. This compound has also been shown to improve mitochondrial function and increase cellular energy production, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been extensively studied in preclinical models, which has provided a wealth of data on its potential therapeutic effects. However, one limitation of this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, the mixed results from clinical trials in humans suggest that this compound may not be effective in all patient populations.
未来方向
There are several future directions for research on [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate. One area of focus is to better understand its mechanism of action and how it exerts its neuroprotective effects. This could involve studying its effects on specific neurotransmitter systems or investigating its antioxidant and anti-inflammatory properties. Another direction is to explore its potential therapeutic effects in other neurological disorders, such as multiple sclerosis or traumatic brain injury. Additionally, further clinical trials in humans are needed to determine the efficacy of this compound in specific patient populations.
合成方法
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with acetic anhydride to form 3,5-dichloro-N-acetylaniline. This intermediate is then reacted with 9-amino-1,2,3,4-tetrahydroacridine-1-carboxylic acid to form this compound. The overall synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, this compound has been shown to improve cognitive function, reduce motor deficits, and protect against neuronal damage. However, clinical trials in humans have yielded mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.
属性
IUPAC Name |
[2-(3,5-dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-13-9-14(24)11-15(10-13)25-20(27)12-29-22(28)21-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)21/h1,3,5,7,9-11H,2,4,6,8,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDNLPYXWSTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

